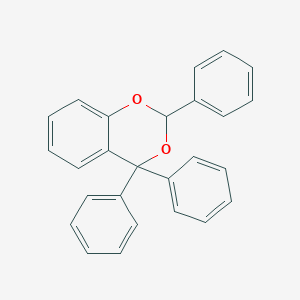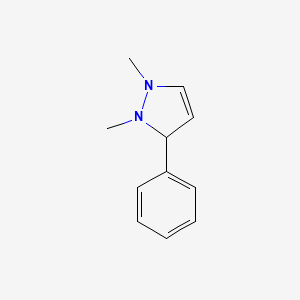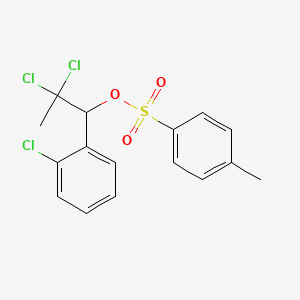
Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate typically involves multiple steps. The starting materials often include benzenemethanol and 2-chloro-alpha-(1,1-dichloroethyl)- compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol: A simpler compound with similar aromatic properties.
2-Chloro-alpha-(1,1-dichloroethyl)benzene: Shares the chloro and dichloroethyl groups.
4-Methylbenzenesulfonate: Contains the sulfonate group, similar to the target compound.
Uniqueness
Benzenemethanol, 2-chloro-alpha-(1,1-dichloroethyl)-, 4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
37610-59-6 |
|---|---|
Molecular Formula |
C16H15Cl3O3S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
[2,2-dichloro-1-(2-chlorophenyl)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H15Cl3O3S/c1-11-7-9-12(10-8-11)23(20,21)22-15(16(2,18)19)13-5-3-4-6-14(13)17/h3-10,15H,1-2H3 |
InChI Key |
MBPRHXIXYXFOTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2Cl)C(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)
![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)
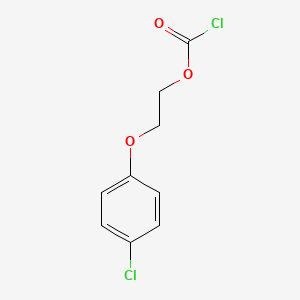

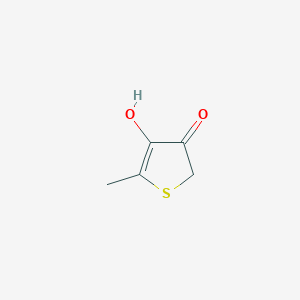
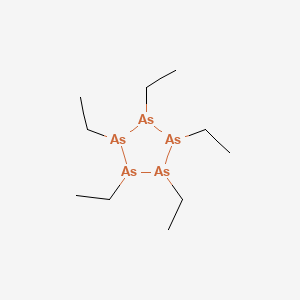
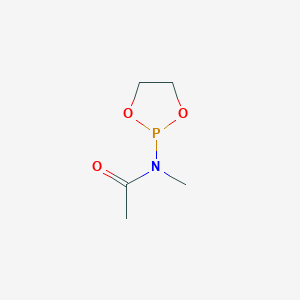


![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
